molecular formula C14H10Br2O3 B1521311 2-(2,4-Dibromophenoxy)-2-phenylacetic acid CAS No. 1094688-80-8

2-(2,4-Dibromophenoxy)-2-phenylacetic acid

Cat. No.: B1521311
CAS No.: 1094688-80-8
M. Wt: 386.03 g/mol
InChI Key: MNRRQLBRSIPGNL-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid typically involves the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to produce 2,4-dibromophenol. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Phenoxyacetic Acid: The 2,4-dibromophenol is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dibromophenoxy)acetic acid.

    Phenylation: Finally, the phenoxyacetic acid derivative is subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(2,4-Dibromophenoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4-Dibromophenoxy)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atoms and phenoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenylacetic acid moiety can modulate the compound’s solubility and permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Shares the dibromophenol core but lacks the phenylacetic acid moiety.

    2-(2,4-Dibromophenoxy)propanoic acid: Similar structure but with a propanoic acid group instead of phenylacetic acid.

    2-(2,4-Dichlorophenoxy)-2-phenylacetic acid: Chlorine atoms replace bromine atoms, altering its chemical properties.

Uniqueness

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is unique due to the presence of both bromine atoms and a phenylacetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRQLBRSIPGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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